(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene.
Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to introduce the ethane-1,2-diamine moiety.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. It can serve as a model compound for investigating the interactions between halogenated molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including electronics and materials science.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(4-Bromo-2-iodophenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical and physical properties to the compound, making it valuable for specific applications that require these unique characteristics.
Properties
Molecular Formula |
C8H10BrClN2 |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
DLXKPEYJCLWYDG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN)N |
Origin of Product |
United States |
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